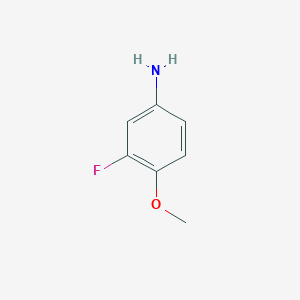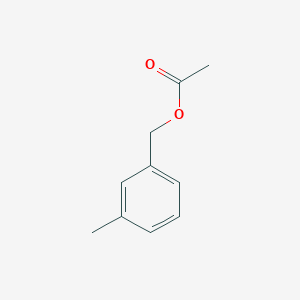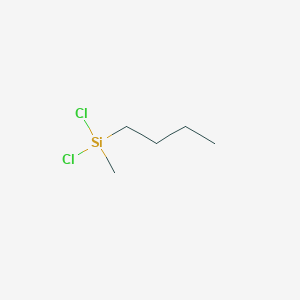![molecular formula C16H14N2O B107243 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol CAS No. 16780-88-4](/img/structure/B107243.png)
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is a heterocyclic compound that belongs to the class of imidazoisoindoles This compound is characterized by its unique structure, which includes an imidazole ring fused to an isoindole ring, with a phenyl group attached to the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol typically involves the reduction of the corresponding imidazoisoindolone. One common method is the reduction of 9b-aryl-1,2,3,9b-tetrahydro-5H-imidazo(2,1-a)isoindol-5-ones using lithium aluminum hydride (LiAlH4) as the reducing agent . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazoisoindolone derivatives.
Reduction: Reduction reactions can convert imidazoisoindolones to imidazoisoindols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the imidazoisoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoindoles and imidazoisoindolones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of respiratory syncytial virus (RSV) fusion, making it a candidate for antiviral drug development
Industry: It may be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol involves its interaction with specific molecular targets. For instance, as an RSV fusion inhibitor, it targets the fusion glycoprotein of the virus, preventing the virus from entering host cells . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol
- 5-(4-Chlorophenyl)-2,3-dihydro-5H-imidazo[2,1-a]isoindol-5-ol (Mazindol)
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
Uniqueness
5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is unique due to its specific structural features, such as the phenyl group at the 5-position and the fused imidazole and isoindole rings. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
16780-88-4 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2 |
Clé InChI |
AYCFVKGYERYDRT-UHFFFAOYSA-N |
SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
SMILES canonique |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Synonymes |
2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














